

Jobosic Acid: A Technical Whitepaper on Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Jobosic acid*

Cat. No.: *B12366347*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid, chemically identified as 2,5-dimethyltetradecanoic acid, is a recently discovered saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3] This novel natural product has garnered significant interest within the scientific community due to its selective inhibitory activity against key targets of the SARS-CoV-2 virus.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and relevant experimental methodologies pertaining to **Jobosic acid**. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, virology, and drug development.

Physicochemical Properties

Precise experimental determination of all physicochemical properties of **Jobosic acid** is an ongoing area of research. The data presented below comprises a combination of predicted values from computational models and available experimental information.

Structural and General Properties

| Property | Value | Source |
|-------------------|--|-----------|
| Systematic Name | 2,5-dimethyltetradecanoic acid | [1][3] |
| Synonyms | Jobosic acid | [1][2][3] |
| Molecular Formula | C ₁₆ H ₃₂ O ₂ | [4] |
| Molecular Weight | 256.42 g/mol | [4] |
| Appearance | Solid (at standard conditions) | [4] |
| CAS Number | 223611-93-6 | [4] |

Predicted Physicochemical Data

Quantitative experimental data for properties such as melting point, boiling point, and pKa are not yet available in the peer-reviewed literature. The following table summarizes computationally predicted values.

| Property | Predicted Value | Prediction Software/Source |
|--------------------------------|---------------------|----------------------------------|
| XlogP | 6.9 | PubChem |
| Topological Polar Surface Area | 37.3 Å ² | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Donor Count | 1 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Acceptor Count | 2 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bond Count | 12 | IUPHAR/BPS Guide to PHARMACOLOGY |

Note: These values are computationally derived and await experimental verification.

Biological Activity: Anti-SARS-CoV-2 Potential

Jobosic acid has been identified as a selective inhibitor of two critical SARS-CoV-2 targets: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[\[1\]](#)[\[3\]](#)[\[5\]](#)

Inhibitory Concentrations (IC₅₀)

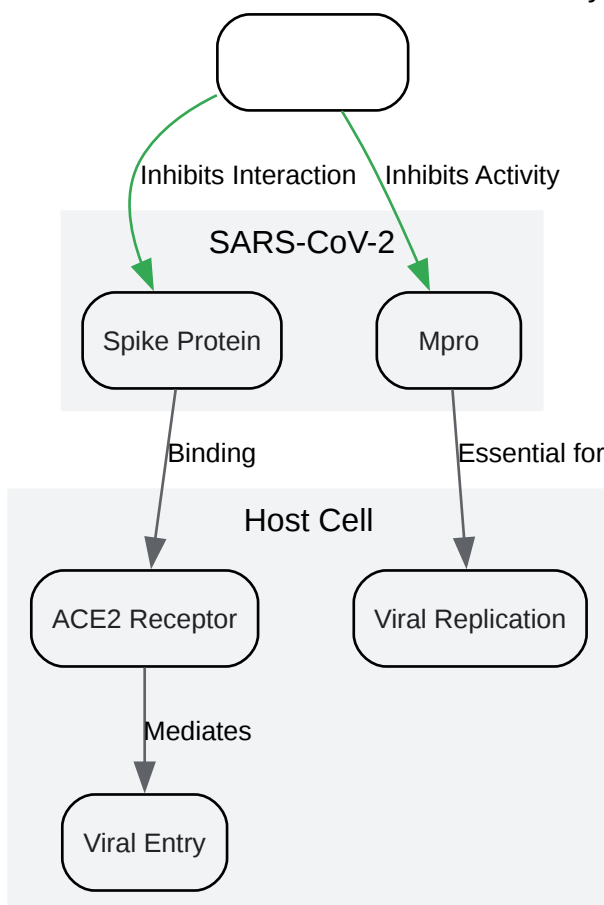
| Target | IC ₅₀ (µg/mL) | IC ₅₀ (µM) |
|-----------------------------|--------------------------|-----------------------|
| Spike-RBD/ACE-2 Interaction | 3.0 | 11 |
| Mpro (Main Protease) | 7.5 | 29 |

Data sourced from Matos-Hernández et al. (2024).[\[1\]](#)

Signaling and Mechanism of Action

The dual inhibitory action of **Jobosic acid** suggests a multi-pronged approach to limiting SARS-CoV-2 replication. By targeting both viral entry (Spike-RBD/ACE2 interaction) and viral protein processing (Mpro), **Jobosic acid** presents a promising scaffold for further antiviral drug development.[\[1\]](#)[\[3\]](#)

Hypothesized Mechanism of SARS-CoV-2 Inhibition by Jobosic Acid

[Click to download full resolution via product page](#)*SARS-CoV-2 Inhibition by **Jobosic Acid***

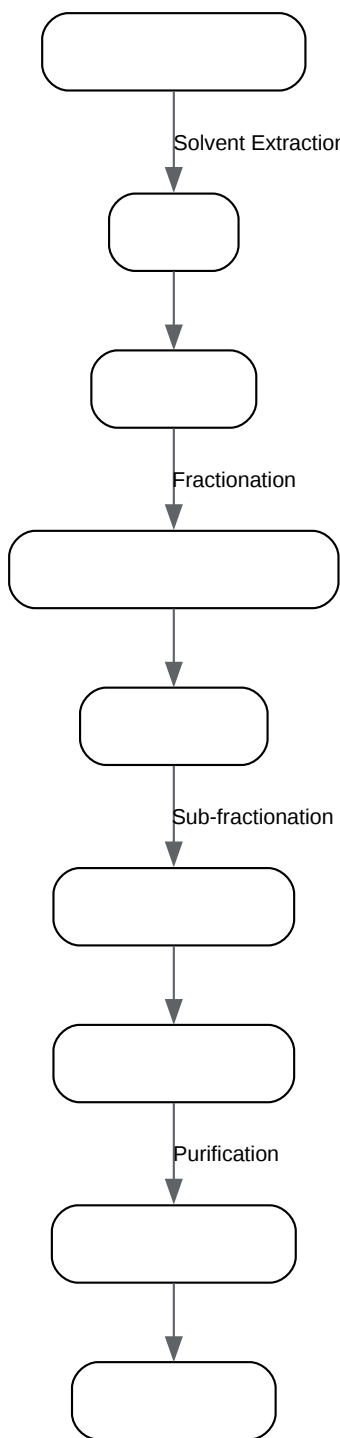
Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of **Jobosic acid**, as derived from the primary literature.

Isolation of Jobosic Acid from Marine Cyanobacteria

The isolation of **Jobosic acid** was achieved through a multi-step process involving extraction and chromatographic separation.

General Workflow for the Isolation of Jobosic Acid

[Click to download full resolution via product page](#)***Jobosic Acid Isolation Workflow***

Methodology:

- **Extraction:** The cyanobacterial biomass was subjected to solvent extraction to yield a crude extract.
- **Fractionation:** The crude extract was fractionated using normal-phase chromatography.
- **Bioassay-Guided Sub-fractionation:** Fractions exhibiting inhibitory activity in the primary screens were further separated using reversed-phase solid-phase extraction (SPE).
- **Purification:** The final purification of **Jobosic acid** was achieved via preparatory reversed-phase high-performance liquid chromatography (RP-HPLC).
- **Structure Elucidation:** The chemical structure of the purified compound was determined through a combination of NMR spectroscopy (^1H , HMBC, HSQC, COSY, and 1,1-ADEQUATE) and mass spectrometry.[\[1\]](#)

SARS-CoV-2 Inhibition Assays

The inhibitory activity of **Jobosic acid** was evaluated using two distinct biochemical assays.

3.2.1. Spike-RBD/ACE2 Interaction Assay:

- **Principle:** This assay measures the ability of a compound to disrupt the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.
- **General Protocol:**
 - Immobilize recombinant ACE2 protein on a microplate.
 - Incubate with biotinylated spike RBD protein in the presence of varying concentrations of **Jobosic acid**.
 - Add a detection reagent (e.g., streptavidin-HRP) that binds to the biotinylated RBD.
 - Add a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon reaction with the detection reagent.

- Quantify the signal, which is proportional to the amount of bound RBD. A decrease in signal indicates inhibition of the interaction.
- Calculate the IC_{50} value from the dose-response curve.

3.2.2. Mpro (Main Protease) Inhibition Assay:

- Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
- General Protocol:
 - Combine recombinant Mpro enzyme with a fluorogenic substrate in a microplate.
 - Add varying concentrations of **Jobosic acid** to the wells.
 - Incubate the reaction mixture to allow for substrate cleavage by Mpro.
 - Measure the fluorescence intensity over time. Cleavage of the substrate results in an increase in fluorescence.
 - A reduction in the rate of fluorescence increase indicates inhibition of Mpro activity.
 - Calculate the IC_{50} value from the dose-response curve.

Conclusion and Future Directions

Jobosic acid represents a promising new lead compound in the development of novel antiviral therapies against SARS-CoV-2. Its unique structure and dual mechanism of action make it an attractive candidate for further investigation. Future research should focus on:

- Total Synthesis: Development of a robust and scalable synthetic route to **Jobosic acid** to enable further medicinal chemistry efforts.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity.

- In Vivo Efficacy: Evaluation of the antiviral activity of **Jobosic acid** in relevant animal models.
- Experimental Determination of Physicochemical Properties: Precise measurement of properties such as solubility, melting point, and pKa to inform formulation and drug delivery strategies.

The information compiled in this technical guide provides a solid foundation for these future research endeavors, which will be critical in elucidating the full therapeutic potential of **Jobosic acid**.

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References

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